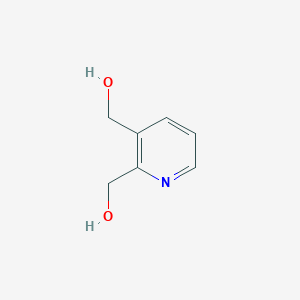

Pyridine-2,3-dimethanol

描述

Pyridine-2,3-dimethanol is a chemical compound with the molecular formula C7H9NO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Pyridine-2,3-dimethanol consists of a pyridine ring with two methanol groups attached to the 2nd and 3rd carbon atoms . The molecular weight of Pyridine-2,3-dimethanol is 139.15 g/mol .

Physical And Chemical Properties Analysis

Pyridine-2,3-dimethanol is a solid substance . Unfortunately, I could not find more specific information on the physical and chemical properties of Pyridine-2,3-dimethanol.

科学研究应用

Magnetic Refrigerants

A study by Dermitzaki et al. (2013) highlights the use of pyridine-2,6-dimethanol in creating a {Cu(II)15Gd(III)7} cagelike molecule, showcasing a beautiful structure and ferrimagnetic behavior. This compound shows potential as a low-temperature magnetic refrigerant.

Photoluminescence Studies

In a study conducted by Katsoulakou et al. (2013), pyridine-2,6-dimethanol was used in zinc(II) carboxylate chemistry. The resulting hexanuclear zinc(II) carboxylate complexes showed significant photoluminescence, adding value to the field of optical materials.

Single-Molecule Magnets

A remarkable use of pyridine-2,6-dimethanol is demonstrated in the creation of a Mn25 complex with a record S = 51/2 spin for a molecular species, as researched by Murugesu et al. (2004). This complex is identified as the largest spin single-molecule magnet to date.

Molecular Coordination and Magnetic Studies

The coordination behavior of pyridine-2,6-dimethanol in copper(II) nitrate chemistry was explored by Vlahopoulou et al. (2009). The study resulted in a tetranuclear complex with intriguing magnetic properties.

Chemical Reactivity with Dichloromethane

Rudine et al. (2010) investigated the reactivity of pyridine derivatives, including pyridine-2,6-dimethanol, with dichloromethane under ambient conditions, revealing insights into their chemical interactions.

Versatile Coordination Chemistry

Tasiopoulos and Perlepes (2008) discussed the use of diol-type ligands like pyridine-2,6-dimethanol in the formation of various homometallic and heterometallic clusters. This study underscores the ligand's versatility in creating high-spin molecules and single-molecule magnets.

Development of Ni4 Clusters

Alexopoulou et al. (2012) used pyridine-2,6-dimethanol in reactions with nickel(II) acetate, leading to the formation of two distinct Ni4 clusters, depending on the solvent used. This study, published in the Australian Journal of Chemistry, highlights the solvent-dependent access to different core topologies in nickel(II) cluster chemistry (Alexopoulou et al., 2012).

Hydrogen Bonding and Aromatic Interactions

Andac et al. (2002) explored bis(pyridine-2,6-dimethanol-N,O,O')cobalt(II) and -copper(II) disaccharinate dihydrates, focusing on their three-dimensional structures. Their research revealed extensive hydrogen bonding and aromatic π-π stacking interactions, providing insights into the structural aspects of these compounds (Andac et al., 2002).

Coordination Chemistry with Early Transition Metals

The coordination behavior of 2,6-dimethanol pyridine with Group 4 and 5 metal alkoxides was studied by Boyle et al. (2015). They identified a series of complexes through alcoholysis reactions, contributing to the understanding of coordination chemistry in early transition metals (Boyle et al., 2015).

Research on Pyridine Degradation in Drinking Water

Li et al. (2017) conducted research on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system. This study contributes to the understanding of water treatment processes for nitrogen heterocyclic compounds (Li et al., 2017).

Lanthanide Organic Frameworks and Luminescence

Huang et al. (2008) synthesized lanthanide–organic frameworks based on pyridine-2,6-dicarboxylic acid and studied their luminescent properties. This research provides valuable insights into the synthesis and characterization of luminescent materials (Huang et al., 2008).

安全和危害

属性

IUPAC Name |

[2-(hydroxymethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTLQVHYDAMGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509120 | |

| Record name | (Pyridine-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2,3-dimethanol | |

CAS RN |

38070-79-0 | |

| Record name | 2,3-Pyridinedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38070-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyridine-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

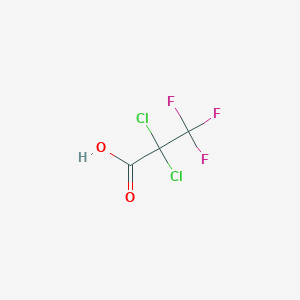

Synthesis routes and methods

Procedure details

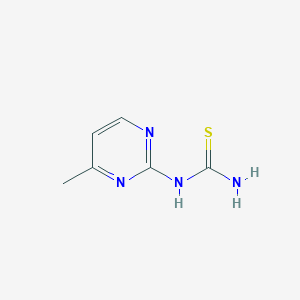

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)